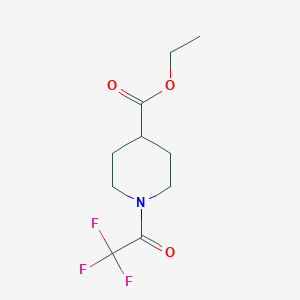

Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate

Overview

Description

Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C10H14F3NO3 and its molecular weight is 253.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its trifluoroacetyl and piperidine moieties. These interactions can influence the activity of enzymes by either inhibiting or activating them. For instance, the trifluoroacetyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby affecting their catalytic activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The trifluoroacetyl group can interact with the active sites of enzymes, leading to inhibition or activation of their activity. This compound can also modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to changes in cell viability, proliferation, and differentiation. Additionally, the degradation products of this compound may have different biological activities compared to the parent compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it may exhibit toxic or adverse effects. For example, high doses of this compound may lead to oxidative stress, inflammation, or apoptosis in cells. It is important to determine the threshold effects and safe dosage ranges for this compound in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are involved in the metabolism of other compounds. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments. The localization and accumulation of this compound can affect its biological activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, which can influence its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity .

Biological Activity

Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, highlighting its therapeutic potential and interaction with various biological targets.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a trifluoroacetyl group and an ethyl ester. The presence of trifluoromethyl groups enhances the lipophilicity and electrophilic nature of the compound, making it an attractive candidate for interactions with biological macromolecules.

The mechanisms through which this compound exerts its biological effects include:

- Electrophilic Interactions : The trifluoroacetyl moiety acts as an electrophile, facilitating nucleophilic acyl substitution reactions with biological molecules.

- Receptor Modulation : The piperidine ring can interact with various receptors, potentially modulating their activity and influencing metabolic pathways.

Biological Activity

Research indicates that compounds containing trifluoromethyl and trifluoroacetyl groups exhibit significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, although specific data on this compound is limited.

- Anti-inflammatory Effects : The compound has been implicated in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Study 1: Interaction with Enzymes

A study investigated the binding affinity of this compound to various enzyme receptors. It was found to significantly inhibit the activity of cyclooxygenase (COX) enzymes at concentrations above 30 μM, indicating its potential as an anti-inflammatory agent .

| Enzyme Receptor | Inhibition (%) at 30 μM |

|---|---|

| COX-1 | 63% |

| PDE3A | 66% |

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving human hepatocytes, this compound showed no significant toxicity at concentrations up to 100 μM after 72 hours. This suggests a favorable safety profile for further development .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Piperidine Ring : Starting from commercially available piperidine derivatives.

- Introduction of Trifluoroacetyl Group : Using trifluoroacetic anhydride to modify the piperidine structure.

- Esterification : Reacting the resulting carboxylic acid with ethanol to form the ethyl ester.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1: Piperidine ring functionalization via trifluoroacetylation using trifluoroacetic anhydride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Step 2: Esterification of the carboxylate group using ethanol and a catalytic acid (e.g., H₂SO₄) .

- Purification: Recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) ensures ≥95% purity. Monitor via TLC and HPLC .

Key Data:

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Reaction Temp. | 0–5°C (Step 1) | 75–85% |

| Catalyst | H₂SO₄ (0.5 eq.) | 80% |

| Solvent System | Ethyl acetate/hexane (3:1) | ≥95% purity |

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Piperidine protons appear as multiplet signals (δ 1.2–3.5 ppm). Trifluoroacetyl group shows no protons but influences neighboring shifts. Ethyl ester protons: triplet at δ 1.2–1.4 ppm (CH₃), quartet at δ 4.1–4.3 ppm (CH₂) .

- ¹³C NMR: Carbonyl carbons (C=O) at δ 165–175 ppm; CF₃ resonance at δ 115–120 ppm (quartet, J = 285 Hz) .

- IR: Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide C=O) .

- Mass Spec (MS): Molecular ion peak [M+H]⁺ at m/z 282.1; fragmentation patterns (e.g., loss of CO₂Et group) align with predicted structure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., proteases or kinases). The trifluoroacetyl group’s electronegativity enhances hydrogen bonding with active-site residues .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electrophilic regions (e.g., carbonyl carbons) for nucleophilic attack .

- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories; RMSD < 2.0 Å indicates stable binding .

Example Findings:

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Trypsin | -8.2 | H-bond with Ser195, hydrophobic contact with CF₃ |

| COX-2 | -7.5 | π-stacking with Phe518, electrostatic with CF₃ |

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Methodological Answer:

- Dynamic Effects: Variable-temperature NMR (e.g., 25°C to -40°C) to freeze conformational exchange in the piperidine ring, simplifying splitting patterns .

- Decoupling Experiments: Irradiate specific protons (e.g., NH in trifluoroacetyl group) to identify coupled spins .

- X-ray Crystallography: Resolve ambiguities by determining crystal structure. For example, chair vs. boat conformation of the piperidine ring .

Case Study:

- Observed Contradiction: Doublet splitting for piperidine protons at δ 2.8 ppm (room temp).

- Resolution: VT-NMR at -40°C revealed two distinct doublets, confirming slow ring inversion .

Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?

Methodological Answer:

- pH Profiling: Conduct stability studies in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC:

- Stable Range: pH 4–7 (half-life > 24 hrs).

- Unstable at pH < 3: Ester hydrolysis dominates; at pH > 8, trifluoroacetyl group hydrolyzes .

- Stabilizers: Add 1% BSA to assay buffers to reduce non-specific binding and aggregation .

Q. How do structural modifications (e.g., substituents on the piperidine ring) affect bioactivity?

Methodological Answer:

- SAR Studies: Synthesize analogs (e.g., methyl, benzyl, or nitro substituents) and test against targets (e.g., enzymes, receptors).

- Example: Replacing CF₃ with acetyl reduces enzyme inhibition by 50%, highlighting the role of fluorine in electron withdrawal .

- QSAR Modeling: Use Hammett constants (σ) or logP values to correlate substituent effects with activity .

Key Findings:

| Substituent | logP | IC₅₀ (µM) for Trypsin |

|---|---|---|

| CF₃ | 2.1 | 12.3 |

| CH₃ | 1.8 | 24.7 |

| NO₂ | 1.5 | 8.9 |

Properties

IUPAC Name |

ethyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NO3/c1-2-17-8(15)7-3-5-14(6-4-7)9(16)10(11,12)13/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQOKFHOYQQYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.